molecular formula C18H20O4 B5685642 3,4-dimethylphenyl (2-ethoxyphenoxy)acetate

3,4-dimethylphenyl (2-ethoxyphenoxy)acetate

Cat. No.: B5685642
M. Wt: 300.3 g/mol
InChI Key: XYAVZEWZAFKDLZ-UHFFFAOYSA-N
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Description

3,4-dimethylphenyl (2-ethoxyphenoxy)acetate, commonly known as DMPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPEA is a synthetic compound that belongs to the family of phenoxyacetic acid esters. It has a molecular formula of C16H20O4 and a molecular weight of 276.33 g/mol.

Mechanism of Action

The mechanism of action of DMPEA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the body. For example, DMPEA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
DMPEA has been shown to have various biochemical and physiological effects in the body. For example, DMPEA has been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory diseases. DMPEA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

DMPEA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. DMPEA is also relatively stable and can be stored for extended periods without significant degradation. However, DMPEA also has some limitations, including its potential toxicity and the lack of comprehensive studies on its long-term effects.

Future Directions

There are several future directions for research on DMPEA. One area of interest is the development of DMPEA-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the development of new synthetic routes for the production of DMPEA and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of DMPEA and its potential long-term effects on human health.

Synthesis Methods

DMPEA can be synthesized through a multistep process that involves the reaction of 3,4-dimethylphenol with ethyl chloroacetate to form 3,4-dimethylphenyl chloroacetate. The resulting product is then reacted with 2-ethoxyphenol in the presence of a base to form DMPEA.

Scientific Research Applications

DMPEA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DMPEA has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. In material science, DMPEA has been used as a precursor for the synthesis of various polymers and resins. In environmental science, DMPEA has been studied for its potential use as a herbicide and insecticide.

Properties

IUPAC Name

(3,4-dimethylphenyl) 2-(2-ethoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-4-20-16-7-5-6-8-17(16)21-12-18(19)22-15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAVZEWZAFKDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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